molecular formula C23H17F3N4S B2523571 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 672949-47-2

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2523571
CAS No.: 672949-47-2
M. Wt: 438.47
InChI Key: JXVJYDSDRNPPJU-UHFFFAOYSA-N
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Description

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a potent and selective ATP-competitive inhibitor of Activin Receptor-Like Kinase-2 (ALK2), also known as Activin A Receptor Type I (ACVR1). This receptor is a key serine/threonine kinase in the bone morphogenetic protein (BMP) signaling pathway. The primary research value of this compound lies in its application for investigating fibrodysplasia ossificans progressiva (FOP) , a rare and devastating genetic disorder characterized by progressive heterotopic ossification, where soft tissues transform into bone. In FOP, gain-of-function mutations in the ACVR1/ALK2 gene lead to constitutive and ligand-independent hyperactivation of the BMP pathway. This small molecule inhibitor has been demonstrated to selectively block ALK2-mediated signaling , effectively reducing heterotopic ossification in preclinical models. Its mechanism involves binding to the kinase domain, thereby suppressing the abnormal osteogenic differentiation that drives the pathology of FOP. Consequently, this compound serves as a critical pharmacological tool for dissecting the nuanced roles of ALK2 in developmental biology, skeletal formation, and dysregulated signaling cascades. Research utilizing this inhibitor is fundamental to advancing the understanding of BMP pathway pharmacology and for validating ALK2 as a therapeutic target, paving the way for potential novel treatments for this and other ossification disorders.

Properties

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N4S/c1-14-8-9-15(2)29(14)19-10-11-31-22(19)18-13-21-27-17(16-6-4-3-5-7-16)12-20(23(24,25)26)30(21)28-18/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVJYDSDRNPPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N5O2S2C_{23}H_{21}N_5O_2S^2. The structure features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and metabolic stability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)
5fC65.13
5aSH-SY5Y5.00
5-FUC68.34
5-FUSH-SY5Y8.53

In a comparative study, compound 5f demonstrated superior efficacy against the C6 glioma cell line with an IC50 value of 5.13μM5.13\,\mu M, outperforming standard chemotherapeutic agent 5-FU . Flow cytometry analysis indicated that the mechanism of action involved apoptosis, with significant cell cycle arrest observed in the G0/G1 phase .

The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases or enzymes crucial for cancer cell proliferation. For example, studies have indicated that certain pyrazolo[1,5-a]pyrimidine derivatives inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent apoptosis .

Case Studies

In one notable case study involving a derivative of pyrazolo[1,5-a]pyrimidine, researchers reported that treatment with this compound resulted in a marked decrease in tumor size in xenograft models of cancer . The study provided insights into the pharmacokinetics and bioavailability of the compound, suggesting that modifications to the chemical structure could enhance therapeutic efficacy.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds within the pyrazolo[1,5-a]pyrimidine class. For instance, derivatives have shown synergistic effects with known antibiotics, suggesting potential as new antibacterial agents. The incorporation of the pyrrole and thienyl groups may enhance these properties due to their electron-donating characteristics, which can improve binding affinity to bacterial targets .

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. Compounds similar to 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine have been studied for their ability to inhibit tumor growth by targeting specific kinases involved in cancer progression. The trifluoromethyl group is particularly noted for enhancing potency against various cancer cell lines .

Enzyme Inhibition

The compound's structural features allow it to act as an inhibitor for several enzymes, including protein kinases and phosphodiesterases. This inhibition can lead to modulation of cellular signaling pathways, making it a candidate for the treatment of diseases such as diabetes and cardiovascular disorders. Research has demonstrated that modifications in the pyrazolo[1,5-a]pyrimidine scaffold can yield compounds with improved selectivity and efficacy against specific enzyme targets .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that include cyclization processes. Recent advancements in synthetic methodologies have allowed for the efficient generation of diverse libraries of pyrazolo[1,5-a]pyrimidines through techniques such as Suzuki coupling and other cross-coupling strategies. These methods facilitate the introduction of various substituents that can enhance biological activity or alter pharmacokinetic properties .

Case Study 1: Antibacterial Screening

In a recent screening campaign aimed at discovering new antibacterial agents, researchers identified derivatives of pyrazolo[1,5-a]pyrimidines that exhibited significant activity against resistant strains of bacteria. The study emphasized the role of structural modifications in enhancing antibacterial efficacy and reducing cytotoxicity towards human cells .

Case Study 2: Anticancer Research

A study focused on synthesizing a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated potent activity against various cancer cell lines. The results indicated that compounds with specific substitutions at the 7-position showed enhanced selectivity for cancer cells over normal cells. This finding supports further development for targeted cancer therapies using this scaffold .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

  • This simplification may improve synthetic yields (e.g., 82–92% in related compounds ) but reduce target affinity in kinase inhibition assays due to weaker hydrophobic interactions .
  • 5.7 for the indole analog) .

Substituent Variations at Position 5

  • 5-(3,5-Bis(trifluoromethyl)phenyl) Derivatives ():
    Introducing additional trifluoromethyl groups at position 5 significantly elevates lipophilicity (XLogP3 > 6.0) and electron-withdrawing effects, which may enhance receptor binding but complicate formulation .

Substituent Variations at Position 7

  • 7-(4-Methylpiperidin-1-yl) Analogs ():
    Replacing the trifluoromethyl group with a 4-methylpiperidinyl moiety introduces basicity (pKa ~8–9), altering pharmacokinetic properties such as blood-brain barrier penetration. However, this substitution reduces metabolic stability due to susceptibility to oxidative metabolism .

Data Tables

Table 1: Key Physicochemical Properties

Compound Molecular Weight XLogP3 TPSA (Ų) Synthetic Yield (%)
Target Compound 468.5 5.5 72.6 82–92*
2-Methyl-5-thiophen-2-yl Analog 323.3 4.1 45.6 75–85
5-(4-Methoxyphenyl) Derivative 454.4 5.0 82.7 70–80
3,5-Bis(trifluoromethyl)phenyl Analog 488.3 6.2 45.6 60–70

*Estimated based on similar syntheses .

Q & A

Q. Table 1: Example Synthetic Steps

StepReaction TypeConditionsKey ReagentsYield (%)
1CyclocondensationReflux in ethanol, 12 hAminopyrazole, β-ketoester60–75
2Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°CBoronic acid derivatives50–65
3PurificationColumn chromatography (silica gel, hexane/EtOAc)

Methodological Note : Optimize reaction time and temperature to avoid decomposition of the trifluoromethyl group. Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .

Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Basic
Characterization requires a combination of techniques:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent environments (e.g., trifluoromethyl δ ~120 ppm in ¹³C, thienyl protons δ 6.5–7.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from aromatic and heterocyclic protons .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. Table 2: Representative ¹H NMR Data (CDCl₃)

Proton GroupChemical Shift (δ, ppm)Multiplicity
Trifluoromethyl (CF₃)Singlet (¹³C: ~120 ppm)
Thienyl H6.8–7.2Multiplet
Pyrazole H8.1–8.5Singlet

Validation Tip : Compare experimental data with computational predictions (e.g., ACD/Labs or ChemDraw) to resolve ambiguities .

How does X-ray crystallography elucidate the molecular conformation and intermolecular interactions?

Advanced
Single-crystal X-ray diffraction (SCXRD) provides atomic-level insights:

  • Sample Preparation : Grow crystals via slow evaporation (e.g., CH₂Cl₂/hexane) .
  • Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 293 K. Key parameters:
    • R factor : <0.06 for high precision .
    • Data-to-parameter ratio : >12 to ensure refinement reliability .

Q. Table 3: Crystallographic Parameters (Example)

ParameterValue
Space GroupP2₁/c
a, b, c (Å)9.08, 9.06, 27.26
β (°)99.46
R₁ (I > 2σ)0.057
Δρmax/Δρmin (eÅ⁻³)0.40/−0.45

Q. Key Findings :

  • Planar pyrazolo[1,5-a]pyrimidine core with dihedral angles <5° between fused rings .
  • Intermolecular π-π stacking (3.8–4.2 Å) stabilizes crystal packing .

How can researchers design SAR studies to evaluate substituent effects on bioactivity?

Advanced
Structure-activity relationship (SAR) studies require systematic substitution and assay validation:

  • Substituent Variation : Synthesize analogs with modified groups (e.g., replacing CF₃ with Cl or CH₃) .
  • Biological Assays : Test against target enzymes (e.g., kinase inhibition) using IC₅₀ measurements .
  • Statistical Analysis : Apply multivariate regression to correlate substituent properties (e.g., Hammett σ) with activity .

Q. Table 4: Example SAR Data

Substituent (R)IC₅₀ (nM)LogP
CF₃12 ± 23.1
Cl45 ± 52.8
CH₃>1002.5

Contradiction Resolution : Replicate assays under standardized conditions (pH, temperature) to minimize variability .

What strategies address discrepancies in reported pharmacological data?

Advanced
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Purity Validation : Use HPLC-MS to confirm >95% purity .
  • Control Experiments : Include positive/negative controls (e.g., known kinase inhibitors) .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 μM) .

Case Study : A reported IC₅₀ variation (15 vs. 30 nM) for a similar compound was traced to differences in ATP concentrations during kinase assays .

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